molecular formula C10H8F3N3O2 B2837019 Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 832138-80-4

Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B2837019
CAS No.: 832138-80-4
M. Wt: 259.188
InChI Key: DEXDWBUTPGPFOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound with the molecular formula C₁₀H₈F₃N₃O₂ and a molar mass of 259.18 g/mol . It features a pyrazolo[1,5-a]pyrimidine core substituted with a trifluoromethyl (-CF₃) group at position 7 and an ethyl ester (-COOEt) at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry, particularly for kinase inhibition and antimicrobial applications . Its synthesis typically involves cyclocondensation of 5-aminopyrazole derivatives with trifluoromethyl-substituted carbonyl precursors under acidic or basic conditions .

Properties

IUPAC Name

ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3O2/c1-2-18-9(17)6-5-15-16-7(10(11,12)13)3-4-14-8(6)16/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXDWBUTPGPFOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=CC=C(N2N=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the condensation of ethyl 5-amino-1H-pyrazole-4-carboxylate with a suitable trifluoromethyl-containing ketone. One common method includes the use of 4,4-difluoro-1-phenylbutane-1,3-dione under controlled conditions . The reaction is usually carried out in the presence of a catalyst such as FeCl3 and polyvinyl pyrrolidine (PVP) to accelerate the addition and cyclization processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in halogenated or alkylated derivatives of the original compound .

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate has been explored for its potential as an antitumor agent. Research indicates that derivatives of this compound exhibit significant activity against various cancer cell lines. For instance, a study demonstrated that specific derivatives of pyrazolo[1,5-a]pyrimidines could inhibit the growth of cancer cells by targeting key signaling pathways involved in tumor proliferation and survival .

Case Study: Antitumor Activity

  • Compound : this compound derivatives
  • Target : Various cancer cell lines (e.g., breast cancer, lung cancer)
  • Mechanism : Inhibition of cell proliferation through modulation of signaling pathways
  • Outcome : Significant reduction in cell viability observed in treated groups compared to control .

Synthetic Methodologies

The synthesis of this compound has been achieved through various efficient synthetic routes. Notably, methods involving Suzuki-Miyaura cross-coupling reactions have been highlighted for their effectiveness in constructing complex pyrazolo[1,5-a]pyrimidine derivatives. These synthetic strategies allow for the introduction of diverse functional groups at specific positions on the pyrazolo ring, which can enhance biological activity and selectivity .

Synthesis Overview

MethodologyDescriptionYield (%)
Suzuki-Miyaura Cross-CouplingUtilizes aryl boronic acids to introduce aryl groups at the C-3 position of the pyrazolo ring91
Direct Amination via C-O ActivationEmploys PyBroP for selective amination at the C-5 position77
Microwave-Assisted SynthesisEnhances reaction rates and yields through microwave irradiationVaries

Antiviral Properties

Research has also indicated potential antiviral applications for compounds related to this compound. Specifically, studies have explored its efficacy against hepatitis C virus (HCV), with findings suggesting that these compounds may inhibit viral replication through interaction with viral proteins essential for HCV life cycle progression .

Case Study: Antiviral Activity

  • Target Virus : Hepatitis C Virus (HCV)
  • Mechanism : Inhibition of viral replication by targeting specific viral proteins
  • Outcome : Demonstrated antiviral activity in vitro with potential for further development into therapeutic agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Modifications to the trifluoromethyl group and variations in substituents at the carboxylate position have been shown to significantly affect biological activity and selectivity profiles.

Key Findings from SAR Studies

  • Substituents at the C-3 and C-5 positions can enhance potency against specific cancer types.
  • The trifluoromethyl group contributes to increased lipophilicity and metabolic stability.

Mechanism of Action

The mechanism of action of ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can disrupt critical pathways in cancer cells, leading to reduced tumor growth and proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural versatility of the pyrazolo[1,5-a]pyrimidine core allows for diverse substitutions, enabling tailored physicochemical and biological properties. Below is a detailed comparison with structurally related analogs:

Substituent Effects at Position 7

Compound Name Substituent (Position 7) Molecular Weight (g/mol) Key Properties/Findings Reference
Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate -CF₃ 259.18 High lipophilicity; moderate metabolic stability; used in kinase inhibitor studies .
Ethyl 7-(3-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate -C₆H₄(CF₃) 365.31 Enhanced steric bulk; improved target binding affinity in TLR8 inhibition studies .
Ethyl 7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate -CF₂H 347.32 Reduced electron-withdrawing effect compared to -CF₃; increased solubility due to -OCH₃ .
Ethyl 7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate -C₆H₄Cl 327.77 Higher hydrophobicity; potential for halogen bonding in enzyme inhibition .

Substituent Effects at Position 5

Compound Name Substituent (Position 5) Molecular Weight (g/mol) Key Properties/Findings Reference
Ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate -C₆H₄(OCH₃) 365.31 Methoxy group improves solubility; moderate fluorescence for imaging applications .
Ethyl 5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate Heterocyclic substituent 353.31 Enhanced π-π stacking interactions; explored in dual CDK2/TRKA kinase inhibition .

Ester Stability and Hydrolysis

The ethyl ester at position 3 is prone to hydrolysis under alkaline conditions, leading to decarboxylation and loss of the carboxylate group . For example:

  • Ethyl pyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carboxylate undergoes rapid decarboxylation in acidic or alkaline media, yielding 3-unsubstituted derivatives .
  • In contrast, This compound shows relative stability in neutral conditions but requires careful handling during synthetic purification .

Fluorescence and Optical Properties

  • Amino-substituted analogs (e.g., 7-amino-6-aroyl derivatives) exhibit enhanced fluorescence (λem = 393–414 nm) compared to aryl-substituted compounds like this compound, which lacks strong emissive properties .

Biological Activity

Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound that has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C11H8F3N3O2
  • Molecular Weight : 285.20 g/mol
  • CAS Number : 1018142-98-7

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Enzymatic Inhibition : This compound has been shown to inhibit various enzymes that are critical in cancer progression and inflammation. For instance, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a significant role in cell cycle regulation.
  • Anticancer Activity : The pyrazolo[1,5-a]pyrimidine scaffold is known for its anticancer properties. Research indicates that derivatives of this compound can induce apoptosis in cancer cells and inhibit tumor growth in vivo. For example, studies have demonstrated that related compounds exhibit IC50 values in the nanomolar range against various cancer cell lines, suggesting potent anticancer activity .
  • Antimicrobial Properties : this compound has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting metabolic pathways essential for bacterial survival .

Biological Activity Summary

The following table summarizes the biological activities associated with this compound:

Activity Type Reference
AnticancerInhibits cell growth
AntimicrobialEffective against E. coli and S. aureus
Enzyme InhibitionCDK inhibition
Anti-inflammatoryReduces edema

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

  • Cancer Cell Lines : A study demonstrated that this compound significantly inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value of approximately 0.0227 µM. The study indicated that the compound induces apoptosis through the activation of caspase pathways .
  • Antimicrobial Testing : In vitro tests showed that this compound exhibited bacteriostatic effects against both E. coli and S. aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Inflammation Models : In animal models of paw edema, this compound demonstrated significant anti-inflammatory effects, achieving up to 43% inhibition compared to control treatments like indomethacin .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. A common route involves reacting ethyl 5-amino-1H-pyrazole-4-carboxylate with trifluoromethyl ketones (e.g., cyclopropyl trifluoromethyl ketone) in acetic acid under reflux (60–80°C, 12–24 hours) . Alternative methods use ultrasonic irradiation to enhance reaction efficiency, reducing reaction times to 12–18 minutes with yields up to 96% . Key reagents include KHSO4 or LiHMDS as catalysts, with ethanol or THF as solvents .

Q. Which spectroscopic techniques are used to confirm the compound’s structure?

  • Methodological Answer :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Characteristic peaks include a triplet for the ethyl ester’s CH3 (~δ 1.40 ppm) and a quartet for the CH2 (~δ 4.43 ppm). The trifluoromethyl group appears as a singlet in <sup>19</sup>F NMR (~δ -62 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 303.22 [M+H]<sup>+</sup>) confirm the molecular weight .
  • FT-IR : Stretching vibrations for C=O (ester) at ~1700–1730 cm<sup>-1</sup> and C-F (trifluoromethyl) at ~1100–1200 cm<sup>-1</sup> .

Q. What solvents and conditions are optimal for handling solubility challenges during biological assays?

  • Methodological Answer : The compound’s solubility is enhanced in polar aprotic solvents like DMSO (10–20 mM stock solutions) or ethanol. For in vitro assays, dilute to ≤1% DMSO in aqueous buffers (pH 7.4) to avoid cytotoxicity . Precipitation issues can be mitigated by sonication (30 minutes at 25°C) .

Advanced Research Questions

Q. How can cyclocondensation reactions be optimized to improve yield and purity?

  • Methodological Answer :

  • Ultrasonic Irradiation : Reduces reaction time from hours to minutes (e.g., 60–65°C, 12–18 minutes) by enhancing mass transfer, achieving yields >90% .
  • Solvent Selection : Ethanol or DMF improves miscibility of reactants; adding 1–2 equivalents of KHSO4 minimizes side products .
  • Purification : Use silica gel chromatography (20% ethyl acetate/hexane) or recrystallization from ethyl acetate/hexane mixtures to isolate >95% pure product .

Q. How to resolve contradictions in reported biological activity data (e.g., kinase inhibition IC50 values)?

  • Methodological Answer : Discrepancies often arise from assay conditions:

  • Kinase Assay Buffers : Use consistent ATP concentrations (e.g., 10 µM) and incubation times (60 minutes at 25°C) .
  • Cell Line Variability : Test across multiple lines (e.g., HCT-116 vs. HEK293) and normalize to housekeeping genes (e.g., GAPDH) .
  • Data Normalization : Apply Z-score analysis to compare potency across studies .

Q. What strategies are effective in structure-activity relationship (SAR) studies for kinase inhibition?

  • Methodological Answer :

  • Core Modifications : Replace the ethyl ester with methyl or isopropyl groups to alter lipophilicity (logP: 3.1–3.5) .

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF3) at position 7 to enhance PI3Kδ binding (Kd < 50 nM) .

  • Comparative Analysis : Use molecular docking (e.g., AutoDock Vina) to predict binding modes against kinases like B-Raf .

    Table 1 : Comparison of Pyrazolo[1,5-a]Pyrimidine Derivatives

    Compound NameStructural ModificationBiological Activity (IC50)
    Ethyl 5-cyclopropyl-7-CF3Cyclopropyl at position 5PI3Kδ: 28 nM
    Ethyl 5-phenyl-7-CF3Phenyl at position 5PI3Kδ: 45 nM
    Methyl 5-cyclopropyl-7-CF3Methyl ester at position 3Antiproliferative: 1.2 µM (HCT-116)

Q. How to analyze and mitigate reaction byproducts during synthesis?

  • Methodological Answer :

  • Byproduct Identification : Use LC-MS to detect decarboxylated derivatives (e.g., loss of CO2, Δm/z = -44) .
  • Mitigation : Avoid alkaline conditions during ester hydrolysis to prevent decarboxylation; instead, use mild acids (e.g., HCl in dioxane) .

Data Contradiction Analysis

Q. Why do some studies report conflicting solubility profiles for this compound?

  • Methodological Answer : Discrepancies arise from:

  • Crystallinity : Amorphous vs. crystalline forms (e.g., recrystallized from ethyl acetate vs. DMF) show 2–3-fold solubility differences .
  • pH Dependency : Solubility decreases below pH 6 due to protonation of the pyrimidine nitrogen (pKa ~4.5) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.